N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine
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Overview
Description
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound featuring a chromen-2-one (coumarin) core structure
Preparation Methods
The synthesis of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps. One common method includes the esterification of 4-butyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring in the chromen-2-one structure can undergo electrophilic substitution reactions, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of smart materials and photoactive derivatives
Mechanism of Action
The mechanism of action of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives, such as:
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Known for its biological activities and used in similar research applications.
2-[(2-Oxo-2H-chromen-7-yl)oxy]propanoic acid: Another chromen-2-one derivative with potential biological activities.
2-[(5-Hydroxy-2,2-dimethyl-4-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid: Used in the synthesis of photoactive materials.
The uniqueness of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID lies in its specific structure, which combines the chromen-2-one core with butyl, acetamido, and pentanoic acid moieties, potentially offering unique biological and chemical properties.
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-6-7-14-10-19(24)28-17-11-15(8-9-16(14)17)27-12-18(23)22-20(21(25)26)13(3)5-2/h8-11,13,20H,4-7,12H2,1-3H3,(H,22,23)(H,25,26)/t13-,20+/m1/s1 |
InChI Key |
QWTOCYKCNRKJNE-XCLFUZPHSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H]([C@H](C)CC)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
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